molecular formula C14H14ClNO4 B12202087 6-chloro-N-(3-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-(3-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12202087
M. Wt: 295.72 g/mol
InChI Key: JPOFKIWTMVALAG-UHFFFAOYSA-N
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Description

6-chloro-N-(3-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-chromen-2-one and 3-methoxypropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like ethanol or methanol. A base such as potassium carbonate may be used to facilitate the reaction.

    Reaction Mechanism: The 6-chloro-2H-chromen-2-one undergoes nucleophilic substitution with 3-methoxypropylamine, leading to the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

6-chloro-N-(3-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine
  • 6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine
  • 6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Uniqueness

6-chloro-N-(3-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique chromene structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

6-chloro-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C14H14ClNO4/c1-19-6-2-5-16-13(17)11-8-9-7-10(15)3-4-12(9)20-14(11)18/h3-4,7-8H,2,5-6H2,1H3,(H,16,17)

InChI Key

JPOFKIWTMVALAG-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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